CP 84364
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Overview
Description
CP 84364 is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexyl group, a hydroxy group, and multiple amide linkages, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CP 84364 involves multiple steps, including the formation of amide bonds and the introduction of functional groups. A typical synthetic route may involve:
Formation of the cyclohexyl group: This can be achieved through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate carbonyl compound.
Introduction of the hydroxy group: This step may involve the reduction of a carbonyl group using reagents such as sodium borohydride or lithium aluminum hydride.
Formation of amide bonds: Amide bonds can be formed through the reaction of carboxylic acids with amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Introduction of the methylsulfanyl group: This can be achieved through a nucleophilic substitution reaction using a suitable thiol and an alkyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions. Additionally, purification techniques such as chromatography and crystallization would be employed to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
CP 84364 can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Coupling agents: N,N’-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products Formed
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of new substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of CP 84364 involves its interaction with specific molecular targets and pathways. The compound’s amide bonds and functional groups allow it to bind to proteins and enzymes, potentially modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
4-Cyclohexyl-2-hydroxy-3-(3-methylsulfanyl-2-(2-((piperidine-4-carbonyl)amino)-3-phenylpropionylamino)propionylamino)butyric acid: Similar structure but with a piperidine group instead of a morpholine group.
4-Cyclohexyl-2-hydroxy-3-(3-methylsulfanyl-2-(2-((pyrrolidine-4-carbonyl)amino)-3-phenylpropionylamino)propionylamino)butyric acid: Similar structure but with a pyrrolidine group instead of a morpholine group.
Uniqueness
The uniqueness of CP 84364 lies in its specific combination of functional groups and structural features. The presence of the morpholine group, along with the cyclohexyl and hydroxy groups, provides unique chemical and biological properties that distinguish it from similar compounds.
Properties
CAS No. |
114457-62-4 |
---|---|
Molecular Formula |
C14H18N2O4 |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
(2S)-2-(morpholine-4-carbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)12(10-11-4-2-1-3-5-11)15-14(19)16-6-8-20-9-7-16/h1-5,12H,6-10H2,(H,15,19)(H,17,18)/t12-/m0/s1 |
InChI Key |
UILPSDWDTZXIMK-LBPRGKRZSA-N |
Isomeric SMILES |
C1COCCN1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
SMILES |
C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Appearance |
Solid powder |
114457-62-4 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-cyclohexyl-2-hydroxy-3-(3-methylsulfanyl-2-(2-((morpholine-4-carbonyl)amino)-3-phenylpropionylamino)propionylamino)butyric acid CP 84,364 CP 84364 CP-84,864 CP-84364 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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